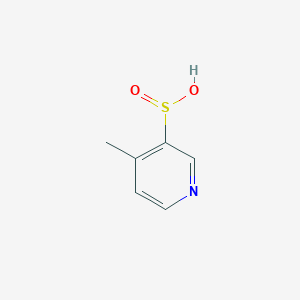

4-Methylpyridine-3-sulfinicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylpyridine-3-sulfinic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-3-sulfinic acid typically involves the oxidation of 4-methylpyridine. One common method includes the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the sulfinic acid group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of 4-Methylpyridine-3-sulfinic acid often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3-sulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding sulfides.

Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Sulfonic Acids: Formed through oxidation.

Sulfides: Formed through reduction.

Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

4-Methylpyridine-3-sulfinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonic acid group enhances the solubility of drugs, which is crucial for their bioavailability.

Case Study: Antimicrobial Activity

Research has shown that 4-methylpyridine-3-sulfinic acid exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 2.18 |

| Escherichia coli | 3.08 |

This indicates potent activity against these pathogens, suggesting potential use in developing antimicrobial agents .

Agrochemical Applications

The compound is also utilized in the agrochemical industry, particularly as a plant growth regulator. Its ability to influence plant metabolic pathways makes it beneficial for enhancing crop yield and resistance to pests.

Case Study: Plant Growth Regulation

In agricultural studies, the application of 4-methylpyridine-3-sulfinic acid has been linked to improved growth rates and stress tolerance in crops. The compound acts by modulating hormonal pathways within plants, thus promoting growth under adverse conditions.

Material Science Applications

In material science, 4-methylpyridine-3-sulfinic acid is employed in the synthesis of functionalized polymers and coatings. Its chemical structure allows for the modification of polymer properties, including thermal stability and mechanical strength.

Case Study: Polymer Modification

Research into polymer composites incorporating 4-methylpyridine-3-sulfinic acid has shown enhanced mechanical properties compared to traditional polymers. The addition of this compound improves the interfacial adhesion between polymer chains, resulting in materials with superior performance characteristics .

Environmental Applications

The compound has potential applications in environmental remediation processes due to its ability to chelate heavy metals and other pollutants. This property can be harnessed for developing effective treatment methods for contaminated water sources.

Case Study: Heavy Metal Removal

A study demonstrated that 4-methylpyridine-3-sulfinic acid effectively binds to heavy metals such as lead and cadmium, facilitating their removal from aqueous solutions. This application highlights its utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3-sulfinic acid involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

4-Methylpyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

3-Methylpyridine-4-sulfinic acid: Isomer with the sulfinic acid group at a different position.

4-Methylpyridine-2-sulfinic acid: Another isomer with the sulfinic acid group at the 2-position

Uniqueness

4-Methylpyridine-3-sulfinic acid is unique due to its specific positioning of the sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This unique structure makes it valuable in specific chemical and industrial applications .

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

4-methylpyridine-3-sulfinic acid |

InChI |

InChI=1S/C6H7NO2S/c1-5-2-3-7-4-6(5)10(8)9/h2-4H,1H3,(H,8,9) |

InChI Key |

BCHXFBLXPXGGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.